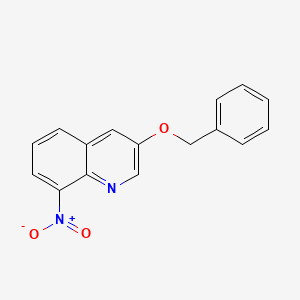
3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-6-nitro-2H-chromen-2-one is a heterocyclic compound belonging to the coumarin family. Coumarins are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and anticoagulant properties . The structure of 3-bromo-6-nitro-2H-chromen-2-one consists of a chromen-2-one core with bromine and nitro substituents at positions 3 and 6, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-nitro-2H-chromen-2-one typically involves the bromination and nitration of a chromen-2-one precursor. One common method includes the bromination of 6-nitro-2H-chromen-2-one using bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of 3-bromo-6-nitro-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chromen-2-one core can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-amino-6-nitro-2H-chromen-2-one or 3-thio-6-nitro-2H-chromen-2-one.
Reduction: Formation of 3-bromo-6-amino-2H-chromen-2-one.
Oxidation: Formation of 3-bromo-6-nitro-2H-chromen-2,3-dione.
Wissenschaftliche Forschungsanwendungen
3-bromo-6-nitro-2H-chromen-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-bromo-6-nitro-2H-chromen-2-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, causing cytotoxic effects . Additionally, the compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes contributes to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-2H-chromen-2-one: Lacks the nitro group, resulting in different biological activities.
6-nitro-2H-chromen-2-one: Lacks the bromine atom, affecting its reactivity and applications.
3-acetyl-6-bromo-2H-chromen-2-one: Contains an acetyl group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
3-bromo-6-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
5415-73-6 |
|---|---|
Molekularformel |
C9H4BrNO4 |
Molekulargewicht |
270.04 g/mol |
IUPAC-Name |
3-bromo-6-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H |
InChI-Schlüssel |
CMASVHRZKKMZCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
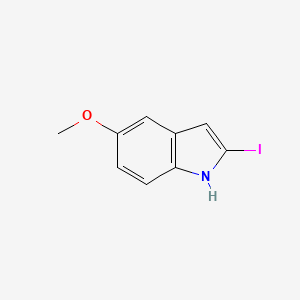



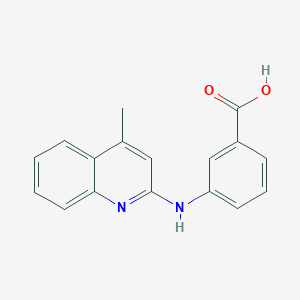
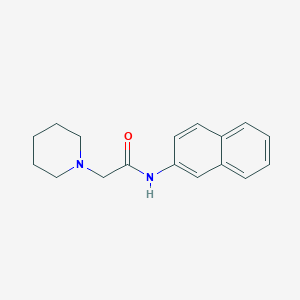

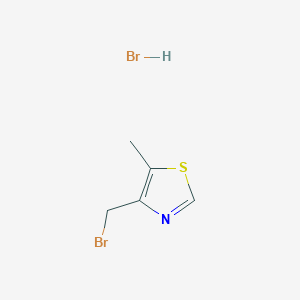
![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)


